2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine
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Overview
Description
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine is a unique bicyclic heterocycle . It is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . This compound has shown promising potential in the field of drug research due to its versatility and wide range of biological activities .
Synthesis Analysis
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives has been achieved through diverse synthetic protocols . These methods are classified into six distinct categories: synthesis from pyrrole derivatives, synthesis via bromohydrazone, synthesis via formation of triazinium dicyanomethylide, multistep synthesis, transition metal mediated synthesis, and rearrangement of pyrrolooxadiazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a unique bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . This structure is an active structural motif of several drugs .Chemical Reactions Analysis
The chemical reactions involving this compound are diverse and complex. For instance, Wittman and co-workers discovered 2,4-disubstituted pyrrolo-[1,2-f][1,2,4]triazine as an inhibitor of IGF-1R .Scientific Research Applications
Eco-friendly Synthesis of 1, 2, 4-Triazine Derivatives
1,2,4-triazines, including derivatives such as 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine, have been synthesized through eco-friendly methods. These compounds are notable for their wide range of applications due to their structural versatility and biological activities. The synthesis approaches emphasize environmentally benign methods, aligning with green chemistry principles (Rani & Kumari, 2020).
Biological Significance
Heterocyclic Compounds Bearing Triazine Scaffold
Triazine scaffolds, including the specific chemical structure of this compound, are crucial in medicinal chemistry. They exhibit a wide spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and antimalarial properties. These activities make triazine derivatives attractive for drug development, showcasing their versatility and potential in therapeutic applications (Verma, Sinha, & Bansal, 2019).
Antitumor Activities
Synthesis and Antitumor Activities of Triazines
The triazine class, including the discussed compound, has been extensively reviewed for its antitumor activities. These compounds demonstrate significant potential as scaffolds for developing antitumor agents, owing to their effective biological activities and straightforward synthesis methods. This highlights the triazine class's role in the ongoing search for new anticancer drugs (Cascioferro et al., 2017).
Patent Review on Triazole Derivatives
Novel Triazole Derivatives in Drug Development
A comprehensive review of patents related to triazole derivatives, which are closely related to the triazine scaffold, underscores the ongoing interest in developing these compounds for therapeutic uses. This review covers the synthesis, biological evaluation, and potential applications of triazole derivatives, highlighting the continuous efforts to leverage their biological activities for drug development (Ferreira et al., 2013).
Therapeutic Potential of Triazines
Therapeutic Potential and Recent Patent of Triazines
Triazines have been identified as a potent class of compounds with a wide range of biological and pharmacological potentials. Their application in treating various diseases, including cancer and infections, is well-documented. This review explores the therapeutic potential of triazines, focusing on recent patents and developments that highlight the compound class's significance in drug development (Dubey et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of many cellular processes, including cell growth, division, and signal transduction . This compound has been found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R) , which plays a key role in cellular growth and development .
Mode of Action
This compound interacts with its targets by inhibiting their activity . For instance, it inhibits IGF-1R with a half-maximal inhibitory concentration (IC50) of 2 nM . This inhibition disrupts the normal functioning of the kinases, leading to changes in the cellular processes they regulate .
Biochemical Pathways
The inhibition of kinases by this compound affects various biochemical pathways. These include pathways involved in cell growth, division, and signal transduction . The disruption of these pathways can lead to downstream effects such as the inhibition of cell proliferation .
Pharmacokinetics
Related compounds have shown enhanced metabolism and pharmacokinetic properties due to the presence of a strong c–c glycosidic bond and a nonnatural heterocyclic base .
Result of Action
The inhibition of kinases by this compound leads to molecular and cellular effects such as the inhibition of cell proliferation . This can result in the suppression of tumor growth in the case of cancer cells .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine has been found to interact with specific proteins or enzymes that are dysregulated in cancer . For instance, it has been discovered as an inhibitor of IGF-1R (Insulin-like Growth Factor 1 Receptor), showing high selectivity over CDK2E (Cyclin-Dependent Kinase 2E) and exhibiting nanomolar potency on IGF-Sal cell lines .
Cellular Effects
The compound this compound influences cell function by targeting specific proteins or enzymes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and inhibition or activation of enzymes . For example, it inhibits the IGF-1R, which is often dysregulated in cancer .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed to have low rates of glucuronidation, indicating higher metabolic stability .
Metabolic Pathways
This compound is involved in specific metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine involves the reaction of 2,4-dichloro-5-nitropyridine with 1,2-diaminopropane followed by cyclization with cyanogen azide.", "Starting Materials": [ "2,4-dichloro-5-nitropyridine", "1,2-diaminopropane", "cyanogen azide" ], "Reaction": [ "Step 1: 2,4-dichloro-5-nitropyridine is reacted with 1,2-diaminopropane in the presence of a suitable solvent and a catalyst to form the intermediate 2,4-dichloro-5-(1,2-diaminopropane)pyridine.", "Step 2: The intermediate is then reacted with cyanogen azide in the presence of a suitable solvent and a catalyst to form 2,4-dichloro-7-methylpyrrolo[2,1-f][1,2,4]triazine." ] } | |
CAS No. |
1613751-73-7 |
Molecular Formula |
C7H5Cl2N3 |
Molecular Weight |
202 |
Purity |
95 |
Origin of Product |
United States |
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